molecular formula C13H16BrN3OS B5566533 2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide

2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide

Cat. No. B5566533
M. Wt: 342.26 g/mol
InChI Key: TXAQZLQLRLERHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Biochemical and physiological effects:
This compound has been shown to have diverse biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of viruses. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide in lab experiments include its high potency and selectivity, as well as its diverse biological activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on 2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide. These include:
1. Further studies to determine the optimal dosage and administration route of this compound for therapeutic applications.
2. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
3. Evaluation of the potential of this compound as a broad-spectrum antimicrobial and antiviral agent.
4. Investigation of the mechanism of action of this compound to identify new targets for drug development.
5. Studies to determine the safety and toxicity profile of this compound in animal models and humans.
In conclusion, this compound is a promising compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration route for therapeutic use.

Synthesis Methods

The synthesis of 2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide in ethanol. The resulting product is then treated with 4-methylpiperazine in the presence of acetic acid, which leads to the formation of the desired compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antimicrobial, antiviral, and antifungal activities. In addition, this compound has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-bromo-N-(4-methylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3OS/c1-16-6-8-17(9-7-16)13(19)15-12(18)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAQZLQLRLERHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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